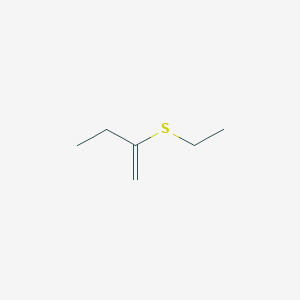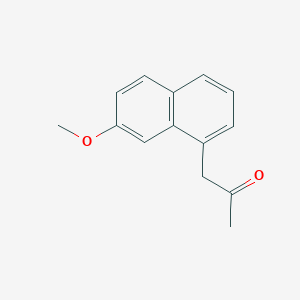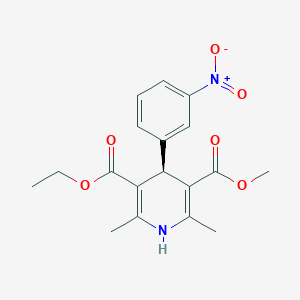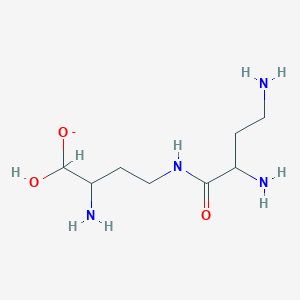
2-ethylsulfanylbut-1-ene
Overview
Description
2-(Ethylthio)-1-butene is an organic compound with the molecular formula C6H12S. It is a member of the alkenes family, characterized by the presence of a double bond between carbon atoms. The compound features an ethylthio group (-SEt) attached to the first carbon of the butene chain. This unique structure imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)-1-butene typically involves the alkylation of 2-butene with ethylthiol. One common method is the reaction of 2-butene with ethylthiol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethylthio)-1-butene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. Catalysts such as palladium or nickel complexes may also be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylthio)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield 2-(Ethylthio)butane.
Substitution: The ethylthio group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: H2, Pd/C, ethanol as solvent, elevated temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, catalysts such as copper(I) iodide (CuI), solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(Ethylthio)butane.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)-1-butene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their function and interactions.
Medicine: Research into potential therapeutic agents often involves 2-(Ethylthio)-1-butene as a precursor for drug candidates with sulfur-containing functional groups.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-butene depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the ethylthio group is converted to sulfoxides or sulfones, which can interact with various molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
2-(Methylthio)-1-butene: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Phenylthio)-1-butene: Contains a phenylthio group, leading to different reactivity and applications.
2-(Ethylthio)butane: The saturated analog of 2-(Ethylthio)-1-butene, lacking the double bond.
Uniqueness: 2-(Ethylthio)-1-butene is unique due to the presence of both an ethylthio group and a double bond, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking either the double bond or the ethylthio group.
Properties
IUPAC Name |
2-ethylsulfanylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-4-6(3)7-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUZXXHXQUYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150683 | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114232-60-9 | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114232609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)


![N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide](/img/structure/B45508.png)






![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
